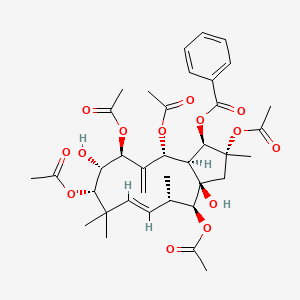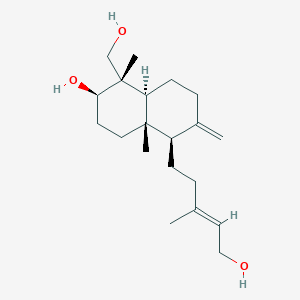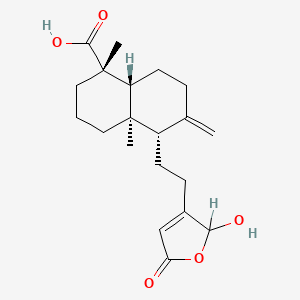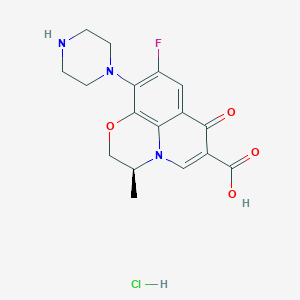![molecular formula C20H24O5 B1151718 (1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde CAS No. 191545-24-1](/img/structure/B1151718.png)
(1S,1'R,5S,6S,9R)-2',2',10-Trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde
Übersicht
Beschreibung
An inducer for Cell Apoptosis Through JNK and ERK1/2 Signaling Pathways in Colon Cancer Cells
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
EpiA has been studied for its effects on colon cancer cells , particularly the Caco-2 cell line. It has been shown to suppress cell growth and induce apoptosis, which is the programmed cell death critical for stopping cancer proliferation . The compound achieves this by affecting the JNK and ERK1/2 signaling pathways , which are important in cell survival and death . Additionally, EpiA increases the expression of caspase 3 and Bax , proteins that promote apoptosis, and decreases Bcl2 expression, which is known to prevent cell death .
Oxidative Stress Modulation
EpiA induces the generation of reactive oxygen species (ROS) in cells . ROS are chemically reactive molecules containing oxygen, which at high levels can cause significant damage to cell structures. This property of EpiA could be harnessed to selectively target and kill cancer cells, as they are often more susceptible to oxidative damage due to their high metabolic rate.
Mitochondrial Dysfunction
The compound has been observed to cause damage to the mitochondrial membrane . Mitochondria are known as the powerhouses of the cell, and their dysfunction can lead to cell death. This feature of EpiA could be particularly useful in targeting cancer cells, as they rely heavily on mitochondria for energy production.
Cell Membrane Dynamics
EpiA causes annexin V flipping in the cell membrane . Annexin V is a protein that binds to phosphatidylserine, which is normally located on the inner leaflet of the cell membrane. When phosphatidylserine flips to the outer leaflet, it acts as a signal for apoptosis. This process could be important for the selective targeting of cancer cells.
DNA Damage Induction
The compound has been associated with causing DNA fragmentation , which is a hallmark of apoptosis. DNA damage is a critical step in preventing the replication of cancer cells, and inducing such damage could be a key mechanism by which EpiA exerts its anti-cancer effects.
Eigenschaften
IUPAC Name |
(1S,1'R,5S,6S,9R)-2',2',10-trimethyl-2,5',11-trioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,6'-cyclohex-3-ene]-1'-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O5/c1-11-12-4-5-13-19(8-12,16(11)23)17(24)25-10-20(13)14(9-21)18(2,3)7-6-15(20)22/h6-7,9,11-14H,4-5,8,10H2,1-3H3/t11?,12-,13-,14-,19+,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFGUZQAIRRLSN-BJXJFWQYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC3C(C2)(C1=O)C(=O)OCC34C(C(C=CC4=O)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1[C@@H]2CC[C@@H]3[C@@](C2)(C1=O)C(=O)OC[C@@]34[C@@H](C(C=CC4=O)(C)C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151635.png)
![(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-[1-oxido-6-(trideuteriomethoxy)quinolin-1-ium-4-yl]methanol](/img/structure/B1151637.png)


![(1R,4S,9S,10S,13R,14S)-5,5,9,14-Tetramethyltetracyclo[11.2.1.01,10.04,9]hexadecane-7,14-diol](/img/structure/B1151649.png)

![(8R,10R,13S)-13-methyl-6-methylidene-10-(trideuteriomethyl)-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthrene-3,17-dione](/img/structure/B1151653.png)


